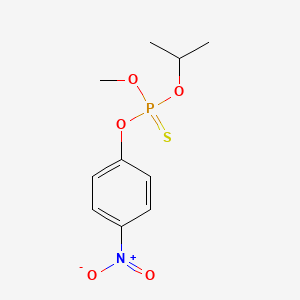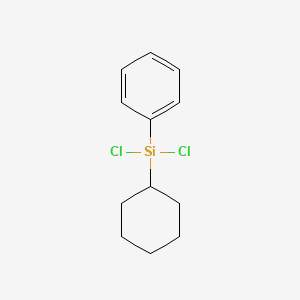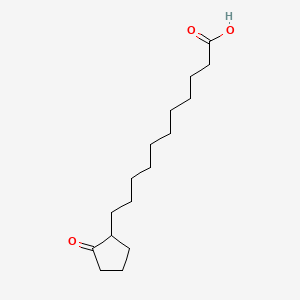
Nickel;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel and scandium are two elements that form a unique compound with interesting properties and applications. Nickel is a transition metal known for its strength, corrosion resistance, and high melting point. Scandium, on the other hand, is a rare earth element with unique properties such as high melting point and the ability to improve the properties of other metals when alloyed. The combination of nickel and scandium results in a compound that exhibits enhanced mechanical and chemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nickel and scandium compounds typically involves high-temperature processes. One common method is the reduction of scandium oxide with nickel in a high-temperature furnace. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. Another method involves the use of molten salt electrolysis, where scandium and nickel are co-deposited from a molten salt bath containing their respective chlorides.
Industrial Production Methods
In industrial settings, the production of nickel and scandium compounds often involves the extraction of scandium from lateritic nickel ores. This process includes high-pressure acid leaching, solvent extraction, and precipitation. The scandium is then combined with nickel through various metallurgical processes to form the desired compound. The use of advanced techniques such as ion exchange and solvent extraction ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation: Nickel and scandium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents, typically carried out at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of one ligand or atom with another, facilitated by the use of specific catalysts and reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel and scandium compounds may result in the formation of oxides, while reduction reactions can yield pure metals or alloys.
Wissenschaftliche Forschungsanwendungen
Nickel and scandium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Studied for their potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the aerospace and automotive industries for their high strength and lightweight properties. Also used in the production of high-performance alloys and coatings.
Wirkmechanismus
The mechanism by which nickel and scandium compounds exert their effects involves interactions at the molecular level. These compounds can interact with various molecular targets, including enzymes, receptors, and other proteins. The specific pathways involved depend on the particular application and the chemical environment. For example, in catalytic reactions, the compound may facilitate the formation or breaking of chemical bonds, while in biomedical applications, it may interact with cellular components to achieve the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Nickel and scandium compounds can be compared with other similar compounds, such as those formed with other transition metals or rare earth elements. Some similar compounds include:
Nickel-titanium: Known for its shape memory properties and used in medical devices.
Nickel-aluminum: Used in high-temperature applications due to its excellent oxidation resistance.
Scandium-aluminum: Known for its high strength and lightweight properties, used in aerospace and sporting goods.
The uniqueness of nickel and scandium compounds lies in their combination of properties, such as high strength, corrosion resistance, and the ability to improve the properties of other materials when alloyed. This makes them valuable in a wide range of applications, from industrial to biomedical.
Eigenschaften
CAS-Nummer |
12035-66-4 |
|---|---|
Molekularformel |
Ni2Sc |
Molekulargewicht |
162.343 g/mol |
IUPAC-Name |
nickel;scandium |
InChI |
InChI=1S/2Ni.Sc |
InChI-Schlüssel |
YPVOESUOHPZXCR-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)






![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)



